rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol
Description
rac-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyrrolidine ring. The racemic (rac-) designation indicates a mixture of enantiomers. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates . Pyrrolidine scaffolds are widely utilized in pharmaceuticals, and the hydroxymethyl group provides a handle for further derivatization.
Properties
IUPAC Name |
[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMCBJHCVCBFY-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis Using Pyrrolidine Derivatives
A prevalent strategy involves starting from chiral pyrrolidine precursors to retain stereochemical integrity. For example, the trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF$$_3$$) under anhydrous conditions. In a representative procedure, a pyrrolidine derivative bearing a ketone group undergoes trifluoromethylation in tetrahydrofuran (THF) at −10°C, catalyzed by tetrabutylammonium fluoride (TBAF). The reaction proceeds via a silyl ether intermediate, which is subsequently hydrolyzed to yield the alcohol functionality.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of prochiral enamines or ketones provides an alternative route. For instance, a prochiral ketone precursor is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type catalysts) to induce the desired (2R,5S) configuration. This method benefits from high enantioselectivity (>90% ee), though it requires stringent control over reaction parameters such as hydrogen pressure (50–100 atm) and temperature (25–40°C).
Resolution of Racemic Mixtures
Racemic mixtures of the compound can be resolved via diastereomeric salt formation. Chiral resolving agents such as tartaric acid or camphorsulfonic acid are employed to separate enantiomers through crystallization. While effective, this method is less favored industrially due to lower yields and higher costs associated with resolving-agent recovery.
Reaction Conditions and Optimization
Trifluoromethylation Step
The trifluoromethylation reaction typically employs TMSCF$$_3$$ (1.2 equivalents) in THF at −10°C, with TBAF (1 mol%) as a catalyst. Key parameters include:
- Temperature : Sub-zero conditions minimize side reactions.
- Solvent : THF’s polarity facilitates reagent solubility while stabilizing intermediates.
- Workup : Hydrolysis with aqueous NH$$_4$$Cl followed by extraction with ethyl acetate ensures product isolation.
Table 1: Optimization of Trifluoromethylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −10°C | Maximizes selectivity |
| TMSCF$$_3$$ Equiv. | 1.2 | Prevents over-addition |
| Catalyst Loading | 1 mol% TBAF | Balances cost and efficiency |
Reduction and Purification
Post-trifluoromethylation, the hydroxymethyl group is introduced via reduction. Sodium borohydride (NaBH$$_4$$) in methanol at 0°C achieves selective reduction of ketones to secondary alcohols without affecting the trifluoromethyl group. Purification by silica gel chromatography (10–25% ethyl acetate/hexanes) yields the enantiomerically pure product.
Industrial Production Considerations
Scalability of Catalytic Methods
Transitioning from laboratory to industrial scale necessitates optimizing catalyst recovery and solvent reuse. Fixed-bed reactors with immobilized chiral catalysts improve turnover numbers (TONs) and reduce metal leaching.
Cost-Effective Resolution Techniques
Despite the inefficiencies of resolution, advances in continuous crystallization systems enhance throughput. Coupling resolution with enzymatic kinetic resolution (e.g., lipase-mediated acetylation) improves enantiomeric excess (ee) to >98% while reducing waste.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Synthetic Strategies
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|
| Chiral Pool Synthesis | 75–85 | 90–95 | Moderate |
| Asymmetric Hydrogenation | 80–90 | 95–99 | High |
| Racemic Resolution | 40–50 | 98–99 | Low |
The asymmetric hydrogenation route offers superior ee and scalability, making it preferable for large-scale production. In contrast, racemic resolution remains niche due to yield limitations.
Mechanistic Insights into Key Reactions
Trifluoromethylation Mechanism
The reaction proceeds through a nucleophilic attack of the trifluoromethyl group on the carbonyl carbon, facilitated by TBAF-induced desilylation. The intermediate silyl ether ($$ \text{R-O-SiMe}3 $$) undergoes hydrolysis to yield the alcohol:
$$
\text{R-C=O} + \text{TMSCF}3 \xrightarrow{\text{TBAF}} \text{R-C(CF}3\text{)-O-SiMe}3 \xrightarrow{\text{H}2\text{O}} \text{R-C(CF}3\text{)-OH}
$$
Stereochemical Control in Hydrogenation
Chiral Ru catalysts induce enantioselectivity by coordinating to the ketone’s oxygen and directing hydrogen addition to the si or re face. The trifluoromethyl group’s electron-withdrawing nature enhances substrate-catalyst interactions, favoring the (2R,5S) configuration.
Chemical Reactions Analysis
Types of Reactions
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Methyl vs. Trifluoromethyl Substituents
- rac-[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol (): Replacing the -CF₃ group with a methyl (-CH₃) reduces electronegativity and lipophilicity. The trifluoromethyl group’s strong electron-withdrawing nature enhances polarity and resistance to oxidative metabolism compared to methyl .
Aromatic vs. Aliphatic Substituents
- However, this also reduces solubility compared to the simpler aliphatic trifluoromethyl group in the target compound .
Functional Group Modifications
Hydroxymethyl vs. Carboxylic Acid
- Rac-(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic Acid Hydrochloride ():
Replacing the hydroxymethyl with a carboxylic acid (-COOH) introduces acidity (pKa ~2–3) and hydrogen-bonding capacity. This modification impacts solubility (enhanced in polar solvents) and bioavailability but may reduce blood-brain barrier permeability compared to the neutral hydroxymethyl group .
Pyridine vs. Pyrrolidine Backbones
- (5-(Trifluoromethyl)pyridin-2-yl)methanol (): The pyridine ring (aromatic) offers distinct electronic properties, such as increased planarity and resonance stabilization, compared to the saturated pyrrolidine. This affects binding to flat hydrophobic pockets in enzymes or receptors .
Salt Forms and Solubility
- [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol Hydrochloride (): Salt formation (e.g., hydrochloride) improves aqueous solubility and crystallinity, critical for formulation. The target compound’s free base form may require salt formation for pharmaceutical applications .
Key Data Table: Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
rac-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol, a chiral compound with a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethyl group. The molecular formula is with a molecular weight of 165.15 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases the compound's binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity and selectivity, resulting in modulation of enzyme activity or receptor signaling pathways.
2. Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines (e.g., Jurkat, HeLa, MCF-7) with IC50 values indicating potent cytotoxicity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | - | Inhibition of angiogenesis |
| BPU | MCF-7 | - | Cytotoxic effects |
3. Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This potential activity warrants further investigation into its applications in neurodegenerative diseases.
Case Study 1: In Vitro Anticancer Evaluation
A study evaluated the anticancer activity of structurally related compounds using MTT assays across multiple cancer cell lines. Results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through various pathways including caspase activation and mitochondrial dysfunction .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that related trifluoromethyl pyrrolidine derivatives could significantly reduce tumor size and inhibit metastasis when administered at therapeutic doses. These findings support the potential for clinical applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
